4-(Benzyloxy)benzyl chloride is an organic compound with the molecular formula C₁₄H₁₃ClO and a molecular weight of approximately 232.71 g/mol. It is characterized by a light brown crystalline appearance and has a melting point of 77-79 °C and a boiling point of 355.7 °C at standard atmospheric pressure . The compound is classified under the category of chlorides and is often utilized in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions. Its structure features a benzyl group attached to a phenolic ether, making it a versatile building block in chemical synthesis .
Several methods exist for synthesizing 4-(benzyloxy)benzyl chloride:
4-(Benzyloxy)benzyl chloride serves multiple purposes in both laboratory and industrial settings:
Several compounds share structural similarities with 4-(benzyloxy)benzyl chloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Bromobenzyl chloride | C₁₄H₁₃Br | Contains bromine instead of chlorine; used in similar reactions but may exhibit different reactivity. |
Benzyl chloride | C₇H₇Cl | A simpler structure without the phenolic ether; less versatile but widely used as a reagent. |
4-(Methoxy)benzyl chloride | C₁₄H₁₃ClO | Contains a methoxy group instead of benzyloxy; often shows different solubility and reactivity patterns. |
4-(Chloromethyl)phenol | C₈H₇ClO | Lacks the benzyloxy group; primarily used in phenolic applications rather than as a reagent. |
The unique feature of 4-(benzyloxy)benzyl chloride lies in its dual functionality as both an ether and a halide, which allows it to participate in diverse chemical transformations while retaining stability under various conditions .